molecular formula C5H8N2OS B8572625 1-(2-Aminothiazol-4-yl)ethan-1-ol

1-(2-Aminothiazol-4-yl)ethan-1-ol

Cat. No.: B8572625
M. Wt: 144.20 g/mol
InChI Key: CKZAMDAFHINZHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Aminothiazol-4-yl)ethan-1-ol (CAS 105773-93-1) is a chemical compound of significant interest in medicinal chemistry and drug discovery research due to its 2-aminothiazole core. The 2-aminothiazole scaffold is a privileged structure in pharmaceutical development, known for its broad pharmacological potential. This specific derivative, with its ethanol functional group, may serve as a key synthetic intermediate or a building block for the development of more complex molecules. Researchers value 2-aminothiazole compounds for their diverse biological activities. Scientific literature documents that analogs within this class have been investigated for their potent inhibitory activity against a wide range of human cancerous cell lines, including breast, leukemia, lung, colon, and others . Furthermore, 2-aminothiazole derivatives have shown promise in neurological research, with some analogs demonstrating excellent brain exposure in pharmacokinetic studies, making them candidates for investigating therapeutic approaches to neurodegenerative disorders . The core 2-aminothiazole structure is a fundamental component in several clinically approved drugs, such as the anticancer agents dasatinib and alpelisib, underscoring the therapeutic relevance of this chemical motif . The synthesis of 2-aminothiazoles is commonly achieved via well-established methods such as the Hantzsch synthesis, which involves the condensation of α-halo carbonyl compounds with thioureas . Please handle this product with appropriate care. Refer to the safety data sheet for specific hazard and handling information. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C5H8N2OS

Molecular Weight

144.20 g/mol

IUPAC Name

1-(2-amino-1,3-thiazol-4-yl)ethanol

InChI

InChI=1S/C5H8N2OS/c1-3(8)4-2-9-5(6)7-4/h2-3,8H,1H3,(H2,6,7)

InChI Key

CKZAMDAFHINZHU-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CSC(=N1)N)O

Origin of Product

United States

Preparation Methods

Reaction Mechanism and Adaptability

The process involves reacting a (2-aminothiazol-4-yl)hydroxyiminoacetic acid ester with an alcohol (e.g., triphenylmethanol) in the presence of BF₃ to form a triarylmethyl-protected intermediate. For ethanol derivatives, substituting triphenylmethanol with ethanol or a secondary alcohol precursor could yield the target compound. Key considerations include:

  • Catalyst Loading : BF₃ or its etherate (e.g., BF₃·(C₂H₅)₂O) is typically used at 2–3 equivalents relative to the substrate.

  • Solvent Systems : Polar solvents like ethyl acetate, acetic acid, or their mixtures (volumetric ratios of 25:1 to 1:1) optimize reaction homogeneity.

  • Temperature and Duration : Reactions proceed at 0–60°C (optimally 15–45°C) over ≤24 hours.

Hydrolysis and Workup

Following esterification, alkaline hydrolysis (e.g., NaOH/KOH in ethanol/water) cleaves the ester to the acid. For ethanol derivatives, this step may instead involve reducing a ketone intermediate to the secondary alcohol. Post-reaction workup includes:

  • Acid-Base Washing : Tertiary amines (e.g., triethylamine) remove acidic impurities, enhancing purity.

  • Crystallization : Drying under vacuum (e.g., 60°C, 2 mbar) yields solid products with >98% HPLC purity.

Hantzsch Thiazole Synthesis with Hydroxyketone Precursors

The classical Hantzsch thiazole synthesis offers a viable route to this compound by cyclizing β-hydroxyketones with thiourea.

Substrate Design and Cyclization

  • β-Hydroxyketone Preparation : 3-Hydroxybutan-2-one serves as a precursor, reacting with thiourea and bromine to form the thiazole core.

  • Regioselectivity : The hydroxyl group’s position dictates thiazole substitution; steric and electronic factors favor 4-substitution.

Optimization Challenges

  • Side Reactions : Competing oxidation or dehydration of the β-hydroxyketone necessitates inert atmospheres and low temperatures.

  • Yield Improvements : Catalytic additives (e.g., ZnCl₂) may enhance cyclization efficiency.

Reduction of 4-Acetyl-2-aminothiazole

A two-step approach involving ketone synthesis followed by reduction provides precise control over stereochemistry.

Ketone Synthesis

4-Acetyl-2-aminothiazole is synthesized via:

  • Friedel-Crafts Acylation : Acetyl chloride and AlCl₃ on 2-aminothiazole.

  • Cross-Coupling : Pd-catalyzed reactions between thiazole halides and acetylides.

Reduction to Secondary Alcohol

  • Catalytic Hydrogenation : H₂/Pd-C in ethanol reduces the ketone to ethanol at 25–50°C.

  • Borohydride Reduction : NaBH₄ in THF/MeOH selectively yields the alcohol without over-reduction.

Analytical Characterization

Robust analytical protocols ensure product integrity:

  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) resolve thiazole derivatives.

  • NMR Spectroscopy :

    • ¹H NMR : Ethanol protons resonate at δ 1.3–1.5 (CH₃) and δ 3.6–4.0 (CH-OH).

    • ¹³C NMR : Thiazole C4 appears at δ 90–100 ppm, with ethanol carbons at δ 20–25 (CH₃) and δ 60–65 (CH-OH).

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key AdvantagesLimitations
BF₃-Catalyzed Esterification85–9298.2Scalable, GMP-compliantRequires specialized alcohol substrates
Hantzsch Synthesis60–7595.0Direct thiazole formationLow regioselectivity
Ketone Reduction70–8097.5Stereochemical controlMulti-step synthesis

Chemical Reactions Analysis

Types of Reactions: 1-(2-Aminothiazol-4-yl)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of 1-(2-amino-1,3-thiazol-4-yl)acetaldehyde.

    Reduction: The compound can be reduced to form 1-(2-amino-1,3-thiazol-4-yl)ethane.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

    Oxidation: 1-(2-amino-1,3-thiazol-4-yl)acetaldehyde.

    Reduction: 1-(2-amino-1,3-thiazol-4-yl)ethane.

    Substitution: Various substituted thiazole derivatives depending on the reagents used.

Scientific Research Applications

1-(2-Aminothiazol-4-yl)ethan-1-ol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: It serves as a precursor for the development of drugs targeting various diseases, including bacterial infections and cancer.

    Industry: The compound is used in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(2-Aminothiazol-4-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups in the compound allow it to form hydrogen bonds and interact with enzymes and receptors in biological systems. This interaction can lead to the activation or inhibition of biochemical pathways, resulting in various physiological effects.

Comparison with Similar Compounds

Table 1: Comparison of Thiazole-Based Derivatives

Compound Name Substituents on Thiazole Ring Molecular Formula Molecular Weight Key Properties/Synthesis Notes References
1-(2-Aminothiazol-4-yl)ethan-1-ol -NH₂ (C2), -CH₂CH₂OH (C4) C₅H₈N₂OS 144.19 (calc.) Hypothetical structure; synthesis not detailed in evidence.
1-(2-Benzyl-4-methyl-1,3-thiazol-5-yl)ethan-1-ol -Benzyl (C2), -CH₃ (C4), -CH₂CH₂OH (C5) C₁₃H₁₅NOS 233.33 Synthesized via methods involving benzyl groups; recrystallized from ethanol. Melting point and spectral data not reported .
1-[2-(Aminomethyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-one -CH₂NH₂ (C2), -CH₃ (C4), -COCH₃ (C5) C₇H₁₀N₂OS 170.23 Contains a ketone moiety; synthesized via multi-step reactions. MS (ESI): m/z 170.23 .

Key Observations :

  • The hydroxethyl group in the target compound may improve hydrophilicity compared to ketone-containing analogs (e.g., 1-[2-(Aminomethyl)-4-methyl-thiazol-5-yl]ethan-1-one) .
  • Benzyl-substituted thiazoles (e.g., ) exhibit higher molecular weights and lipophilicity, which could influence membrane permeability in biological systems .

Imidazole and Benzoimidazole Derivatives

Table 2: Comparison with Imidazole-Based Compounds

Compound Name Heterocycle Core Substituents Molecular Formula Molecular Weight Synthesis Highlights References
1-(1H-Benzo[d]imidazol-2-yl)ethan-1-ol Benzoimidazole -CH₂CH₂OH (C2) C₉H₁₀N₂O 162.19 Synthesized via literature methods; confirmed by NMR and melting point .
2-Amino-1-(1-methyl-1H-imidazol-4-yl)ethan-1-ol Imidazole -CH₂CH(NH₂)OH (C4) C₆H₁₁N₃O 141.17 NMR data available (δ 1.35–9.59 ppm); MS (ESI): m/z 141.17 .

Key Observations :

  • The aminoethanol substituent in imidazole analogs () introduces chiral centers, which may affect stereoselective biological activity .

Pyridine Derivatives

Table 3: Pyridyl Ethanol Compounds

Compound Name Substituents on Pyridine Molecular Formula Molecular Weight Spectral Data (¹H-NMR) References
1-(Pyridin-2-yl)ethan-1-ol -CH₂CH₂OH (C2) C₇H₉NO 123.15 δ 7.48–9.59 ppm (aromatic protons)
1-(Pyridin-4-yl)ethan-1-ol -CH₂CH₂OH (C4) C₇H₉NO 123.15 δ 8.15–9.47 ppm (aromatic protons)

Key Observations :

  • Positional isomerism (C2 vs. C4 substitution) influences electronic properties and solubility.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.